6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that belongs to the class of pyrazole derivatives . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole . The corresponding acids upon condensation and hydrolysis followed by cyclization can give pyrazoloquinolines, which upon substitution yield the final compound .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a furan ring, an isobutyl group, and an imidazo[1,2-b]pyrazole moiety. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, they react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures to form a tridentate ligand known as Tp ligand . The specific reactions that “this compound” would undergo would depend on the specific conditions and reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The compound is likely to be solid at room temperature, and its solubility would depend on the specific functional groups present .Mechanism of Action
The mechanism of action of “6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole” would depend on its specific biological activity. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . The exact mechanism of action would need to be determined through further biological studies .
Safety and Hazards
Future Directions
The future research on “6-(furan-3-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential as a therapeutic agent for various diseases . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .
Properties
IUPAC Name |
6-(furan-3-yl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDIFLZIUONORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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